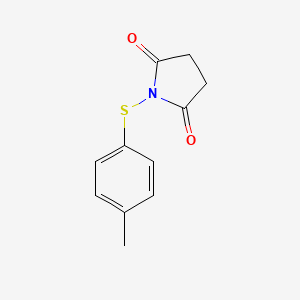
1-(p-Tolylthio)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Tolylthio)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1-(p-Tolylthio)pyrrolidine-2,5-dione derivatives have been identified as promising candidates in the development of therapeutic agents, particularly as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a critical role in the catabolism of tryptophan and is implicated in immune modulation and tumor progression. Inhibiting this enzyme may enhance anti-tumor immunity by preventing the immune tolerance that tumors exploit .
Case Study: IDO1 Inhibition
- Study Reference : WO2015173764A1
- Findings : The compound exhibited significant inhibitory activity against IDO1, suggesting its potential use in cancer therapy. This inhibition could lead to increased T-cell proliferation and enhanced anti-tumor responses .
Organic Synthesis
Pyrrolidine-2,5-diones, including this compound, are valuable intermediates in organic synthesis. They serve as versatile building blocks for the synthesis of various heterocyclic compounds.
Synthesis Techniques
- Microwave-Assisted Synthesis : This method has been employed to synthesize derivatives efficiently. The use of microwave irradiation can significantly reduce reaction times and improve yields .
- Electrophilic Substitution Reactions : The compound has been used as an arylthiating agent in reactions with substituted phenols, showcasing its utility in creating complex organic molecules .
Research has demonstrated that derivatives of this compound exhibit diverse biological activities, including:
- Anticonvulsant Activity : Some derivatives have shown efficacy in preclinical models for the treatment of seizure disorders .
- Receptor Affinity : Compounds have been evaluated for their affinity towards serotonin receptors (5-HT1A) and dopamine receptors (D2), indicating potential applications in treating mood disorders such as depression and schizophrenia .
Case Study: Serotonin Receptor Affinity
- Study Reference : Wróbela et al. (2013)
- Findings : A series of pyrrolidine-2,5-dione derivatives were synthesized and tested for their binding affinity to serotonin receptors. Compounds demonstrated high affinity for both the 5-HT1A receptor and serotonin transporter (SERT), suggesting their potential as multi-target ligands for mood disorders treatment .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Eigenschaften
CAS-Nummer |
39549-10-5 |
|---|---|
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)15-12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
FFFDOQHCUKCSNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SN2C(=O)CCC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)SN2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















